Ethyl 1-(2-fluorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

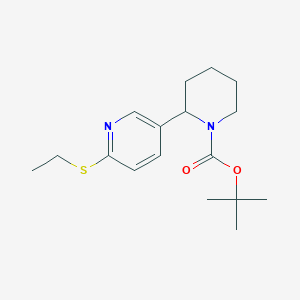

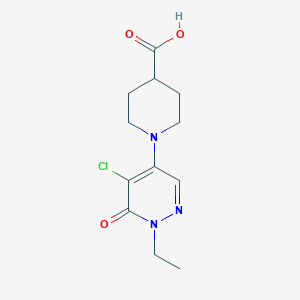

1-(2-フルオロフェニル)-5-ヒドロキシ-1H-ピラゾール-3-カルボン酸エチルは、ピラゾール類に属する化学化合物です。ピラゾール類は、2つの隣接する窒素原子を含む5員環複素環式化合物です。この特定の化合物は、ピラゾール環にフルオロフェニル基、ヒドロキシ基、エチルエステル基が付加されていることを特徴としています。

製法

合成経路と反応条件

1-(2-フルオロフェニル)-5-ヒドロキシ-1H-ピラゾール-3-カルボン酸エチルの合成は、通常、ヒドラジン水和物の存在下、2-フルオロベンズアルデヒドとアセト酢酸エチルを縮合させることから始まります。この反応は、中間体ヒドラゾンの生成を経て進行し、環化してピラゾール環を形成します。 反応条件には、多くの場合、エタノールまたは他の適切な溶媒中で混合物を還流することが含まれます .

工業的生産方法

工業規模での生産では、効率的な混合と熱伝達を確保するために、連続フロー反応器を使用することでプロセスを最適化できます。反応速度と収率を高めるために、p-トルエンスルホン酸などの触媒を使用することもできます。 最終生成物は、通常、再結晶またはクロマトグラフィー技術によって精製され、目的の純度が得られます .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-fluorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate typically involves the condensation of 2-fluorobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent .

Industrial Production Methods

For industrial-scale production, the process can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as p-toluenesulfonic acid can be employed to enhance the reaction rate and yield. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity .

化学反応の分析

反応の種類

1-(2-フルオロフェニル)-5-ヒドロキシ-1H-ピラゾール-3-カルボン酸エチルは、次のようなさまざまな化学反応を起こします。

酸化: ヒドロキシ基は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用してカルボニル基に酸化することができます。

還元: エステル基は、水素化リチウムアルミニウムなどの還元剤を使用してアルコールに還元することができます。

置換: フルオロフェニル基は、求核置換反応を起こすことができ、フッ素原子がアミンやチオールなどの他の求核剤によって置き換えられます.

一般的な試薬と条件

酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。

還元: 乾燥エーテル中の水素化リチウムアルミニウム。

生成される主要な生成物

酸化: ケトンまたはアルデヒドの生成。

還元: アルコールの生成。

置換: 置換ピラゾール誘導体の生成.

科学研究への応用

化学: より複雑な分子の合成におけるビルディングブロックとして、および配位化学におけるリガンドとして使用されます。

生物学: 酵素阻害剤としての可能性や、生体高分子との相互作用について調査されています。

医学: 抗炎症作用や抗癌作用などの可能性のある治療特性について探求されています。

科学的研究の応用

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

作用機序

1-(2-フルオロフェニル)-5-ヒドロキシ-1H-ピラゾール-3-カルボン酸エチルの作用機序には、特定の分子標的との相互作用が含まれます。たとえば、特定の酵素の活性部位に結合することでこれらの酵素を阻害し、その触媒活性を阻害する可能性があります。この化合物は、細胞受容体と相互作用して、シグナル伝達経路を調節し、細胞機能に影響を与えることもできます。 正確な分子標的と経路は、特定の用途と使用状況によって異なります .

類似の化合物との比較

類似の化合物

1-(2-フルオロフェニル)-5-(トリフルオロメチル)-1H-ピラゾール-4-カルボン酸エチル: 構造は似ていますが、ヒドロキシ基の代わりにトリフルオロメチル基を持っています。

1-[5-(2-フルオロフェニル)-1-(ピリジン-3-イルスルホニル)-1H-ピロール-3-イル]-N-メチルメタンアミン フマル酸塩 (TAK-438): フルオロフェニル基を持つピロール誘導体で、カリウム競合性酸ブロッカーとして使用されます.

独自性

1-(2-フルオロフェニル)-5-ヒドロキシ-1H-ピラゾール-3-カルボン酸エチルは、ピラゾール環にヒドロキシ基とエステル基の両方が存在しているため、独特です。これは、独特の化学反応性と潜在的な生物活性を与えます。 フルオロフェニル基もその独特の性質に貢献し、さまざまな研究用途に役立つ化合物となっています .

類似化合物との比較

Similar Compounds

Ethyl 1-(2-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate: Similar structure but with a trifluoromethyl group instead of a hydroxy group.

1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438): A pyrrole derivative with a fluorophenyl group, used as a potassium-competitive acid blocker.

Uniqueness

Ethyl 1-(2-fluorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate is unique due to the presence of both a hydroxy group and an ester group on the pyrazole ring, which imparts distinct chemical reactivity and potential biological activity. Its fluorophenyl group also contributes to its unique properties, making it a valuable compound for various research applications .

特性

分子式 |

C12H11FN2O3 |

|---|---|

分子量 |

250.23 g/mol |

IUPAC名 |

ethyl 2-(2-fluorophenyl)-3-oxo-1H-pyrazole-5-carboxylate |

InChI |

InChI=1S/C12H11FN2O3/c1-2-18-12(17)9-7-11(16)15(14-9)10-6-4-3-5-8(10)13/h3-7,14H,2H2,1H3 |

InChIキー |

NKCYZCCFQKMYBL-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C1=CC(=O)N(N1)C2=CC=CC=C2F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Bromobenzo[b]thiophene-2-carbonitrile](/img/structure/B11813883.png)